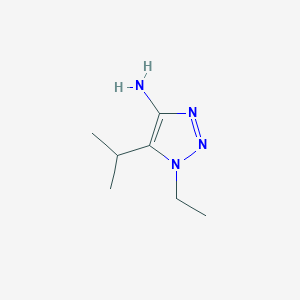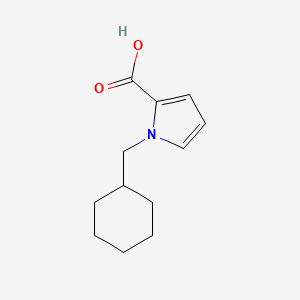
1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and an amine group attached to a triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts significant chemical reactivity and biological activity to the compound.
準備方法
The synthesis of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole product. The reaction can be represented as follows:
R-N3+R’-C≡C-R”→1,2,3-triazole
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, a copper(I) catalyst, and a base such as triethylamine.
化学反応の分析
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which facilitates its binding to active sites of enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific biological context.
類似化合物との比較
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of an ethyl and isopropyl group.
1-Methyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group.
1-Benzyl-1H-1,2,3-triazole: Features a benzyl group in place of the ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-ethyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-4-11-6(5(2)3)7(8)9-10-11/h5H,4,8H2,1-3H3 |
InChIキー |
UMFVDPAAAFGPEF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=N1)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)



![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)


![1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)
